
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of 1,3-benzothiazole, which is a heterocyclic aromatic compound with a wide range of biological activities. BTA-EG6 has been shown to exhibit anti-inflammatory, anticancer, and antiviral properties, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, cancer, and viral replication. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the replication of certain viruses. In addition, it has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for the development of new drugs for various diseases. In addition, it has been shown to exhibit low toxicity, which is important for the development of safe and effective drugs.
One of the limitations of using this compound in lab experiments is its relatively low potency compared to other compounds. This may limit its effectiveness as a therapeutic agent, and further optimization may be necessary to improve its potency.
未来方向
There are several future directions for the research on 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Further optimization of the compound may be necessary to improve its potency and selectivity.
Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how the compound exerts its effects on various signaling pathways.
Finally, the development of new synthetic methods for this compound may also be an area of future research. New synthetic methods may allow for the production of the compound in larger quantities and at a lower cost, making it more accessible for further research and development.
合成方法
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptobenzothiazole with various reagents. One of the commonly used methods involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate to form ethyl 2-(2-benzothiazolylthio)acetate, which is then reacted with methylamine to form the final product, this compound.
科学研究应用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
This compound has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This makes it a potential candidate for the development of new cancer therapies.
In addition, this compound has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses, including HIV-1 and hepatitis C virus. This makes it a potential candidate for the development of new antiviral drugs.
属性
分子式 |
C17H17N3OS3 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H17N3OS3/c1-10-6-7-12-14(8-10)23-16(18-12)20-15(21)9-22-17-19-11-4-2-3-5-13(11)24-17/h2-5,10H,6-9H2,1H3,(H,18,20,21) |
InChI 键 |
QKSUBEFBVUGRKO-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
规范 SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



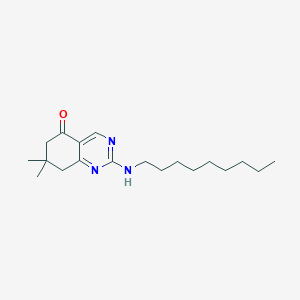
![6-Amino-3-ethyl-4-(4-isopropoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215783.png)
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

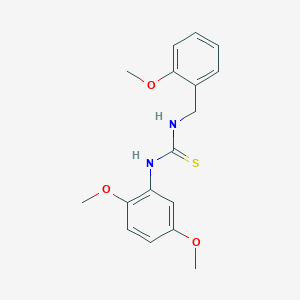
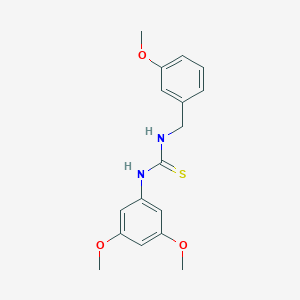
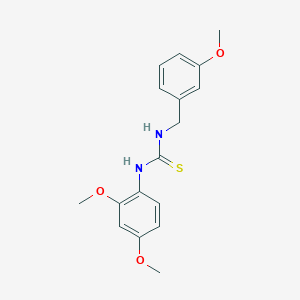
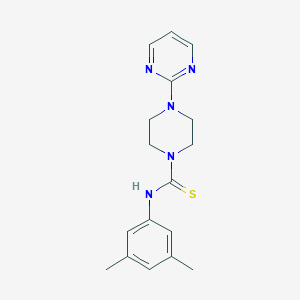
![Ethyl 1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215794.png)
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)
![1-(3,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215798.png)
![1-(2,5-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215799.png)
![1-(2,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215800.png)